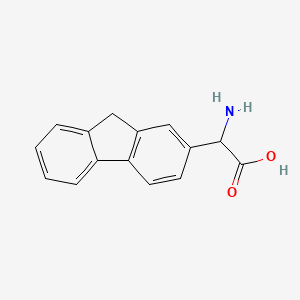

2-Amino-2-(9H-fluoren-2-yl)acetic acid

Description

2-Amino-2-(9H-fluoren-2-yl)acetic acid is a non-proteinogenic amino acid featuring a fluorene moiety attached to the α-carbon of glycine. The fluorene group, a bicyclic aromatic hydrocarbon, confers unique steric and electronic properties, making this compound valuable in organic synthesis, peptide engineering, and materials science. Unlike conventional amino acids, its rigid, planar fluorenyl group enhances π-π stacking interactions, which can influence molecular recognition and stability in supramolecular systems.

Properties

IUPAC Name |

2-amino-2-(9H-fluoren-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-14(15(17)18)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJYGBFOCULTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(9H-fluoren-2-yl)acetic acid typically involves the reaction of fluorene derivatives with amino acetic acid under controlled conditions. One common method includes the use of protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) to facilitate the reaction and ensure the purity of the final product .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(9H-fluoren-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .

Scientific Research Applications

2-Amino-2-(9H-fluoren-2-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 2-Amino-2-(9H-fluoren-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Fmoc-Protected Derivatives

- Fmoc-(2-aminophenyl)acetic acid (): Contains a phenyl ring instead of fluorenyl, with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. Used in solid-phase peptide synthesis (SPPS) for temporary amine protection. The phenyl group offers less steric bulk and reduced hydrophobicity compared to fluorenyl.

- Fmoc-3-amino-6-methylpyridin-2-one acetic acid (): Features a pyridinone ring, introducing hydrogen-bonding capability and polarity. The methyl group enhances lipophilicity, but the overall structure is less rigid than the fluorenyl system.

Aromatic and Heterocyclic Analogues

- (S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid (Ibotenic acid) (): A psychoactive compound with an isoxazole ring. Acts as a GABA receptor agonist, unlike the target compound, which lacks heteroatoms for receptor binding. The isoxazole’s electron-deficient ring contrasts with fluorenyl’s electron-rich system.

- The methyl group increases steric hindrance but remains less bulky than fluorenyl.

Halogenated and Substituted Aryl Analogues

- 2-Amino-2-(4-bromophenyl)acetic acid (): Bromine substituent enhances lipophilicity (higher logP) and enables halogen bonding.

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (): Dichlorobenzyl group increases steric bulk and electron-withdrawing effects. The alkyne moiety allows click chemistry applications, a feature absent in the target compound.

Physicochemical Properties

| Compound | Molecular Formula | Key Features | logP (Predicted) | Solubility | Applications |

|---|---|---|---|---|---|

| 2-Amino-2-(9H-fluoren-2-yl)acetic acid | C₁₅H₁₃NO₂ | Rigid fluorenyl, planar aromaticity | ~3.5 | Low in water | Peptide tags, molecular probes |

| Fmoc-(2-aminophenyl)acetic acid | C₂₃H₁₉NO₄ | Fmoc-protected, phenyl substituent | ~4.2 | Moderate (DMF) | SPPS, peptide elongation |

| Ibotenic acid | C₅H₆N₂O₃ | Isoxazole ring, GABA activity | ~-0.8 | High in water | Neuroscience research |

| 2-Amino-2-(3-methylthiophen-2-yl)acetic acid | C₇H₉NO₂S | Thiophene, sulfur polarity | ~1.8 | Moderate (DMSO) | Metal-organic frameworks |

Key Research Findings

- Fluorenyl Advantages : The fluorenyl group in the target compound enhances stability in hydrophobic environments (e.g., lipid bilayers) compared to phenyl or thiophene analogues .

- Synthetic Utility: Unlike Fmoc-protected derivatives (), the unprotected amino group in the target compound allows direct conjugation in aqueous media, avoiding deprotection steps .

- Biological Interactions : Halogenated analogues () exhibit higher binding affinities in enzyme inhibition assays due to halogen bonding, whereas the fluorenyl group relies on van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.